molecular formula C10H10F9IO B14326313 7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one CAS No. 109574-82-5

7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one

Cat. No.: B14326313
CAS No.: 109574-82-5
M. Wt: 444.08 g/mol
InChI Key: XVSQUSCOJDPVCZ-UHFFFAOYSA-N
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Description

7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a decanone backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the decanone backbone using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Iodination: Introduction of the iodine atom using iodinating agents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of alcohols or other reduced derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine and iodine content.

    Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: can be compared with other fluorinated and iodinated compounds, such as:

    Perfluorodecanone: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.

    Iododecanone: Contains an iodine atom but lacks the extensive fluorination, leading to different chemical properties and uses.

    Fluoroiododecanone: Contains both fluorine and iodine atoms but in different positions, affecting its reactivity and applications.

The uniqueness of This compound

Properties

CAS No.

109574-82-5

Molecular Formula

C10H10F9IO

Molecular Weight

444.08 g/mol

IUPAC Name

7,7,8,8,9,9,10,10,10-nonafluoro-5-iododecan-2-one

InChI

InChI=1S/C10H10F9IO/c1-5(21)2-3-6(20)4-7(11,12)8(13,14)9(15,16)10(17,18)19/h6H,2-4H2,1H3

InChI Key

XVSQUSCOJDPVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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